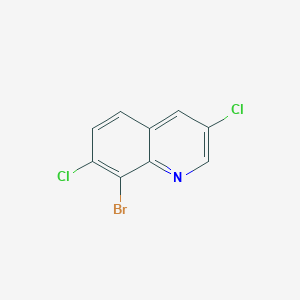

8-Bromo-3,7-dichloroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

8-bromo-3,7-dichloroquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-8-7(12)2-1-5-3-6(11)4-13-9(5)8/h1-4H |

InChI Key |

DBUSCZWLWNEPOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 3,7 Dichloroquinoline and Analogous Structures

Precursor Synthesis and Halogenation Strategies

The construction of the target molecule often begins with the synthesis of a quinoline (B57606) precursor, which is then subjected to a series of halogenation reactions. The order and method of these halogenations are critical for achieving the desired substitution pattern.

The introduction of a bromine atom at a specific position on the quinoline ring is a key step in the synthesis of many halogenated quinolines. The regioselectivity of bromination is highly dependent on the substituents already present on the quinoline ring and the reaction conditions employed. acgpubs.orgresearchgate.net For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-methoxyquinoline (B1362559), has been shown to be highly regioselective. acgpubs.org

In a study by Ökten and coworkers, the bromination of 8-hydroxyquinoline with two equivalents of bromine in chloroform (B151607) resulted in the formation of 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov Similarly, the bromination of 8-methoxyquinoline with varying equivalents of molecular bromine has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield. acgpubs.org These examples highlight the directing effect of the C8-substituent on the incoming electrophilic bromine.

Recent advancements have also focused on direct C-H functionalization methods. For example, Rh-catalyzed C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) has been reported, offering a direct route to 8-bromoquinolines. nih.gov

Table 1: Examples of Regioselective Bromination of Quinoline Scaffolds

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (2 eq) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline | Excellent | nih.gov |

| 8-Methoxyquinoline | Br₂ | Not specified | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

| Quinoline N-oxide | N-Bromosuccinimide (NBS) | Not specified | C8-Brominated quinoline N-oxide | Not specified | nih.gov |

The introduction of chlorine atoms at specific positions of the quinoline scaffold is another crucial step. Directed chlorination can be achieved through various methods, including the use of N-chlorosuccinimide (NCS) or other chlorinating agents. nih.gov For example, 2-alkyl-8-hydroxyquinolines can be chlorinated at the C5 and C7 positions using NCS under acidic conditions to afford 2-alkyl-5,7-dichloro-8-hydroxyquinolines in good yield. nih.gov

Furthermore, the chlorination of quinoline itself in a high concentration of sulfuric acid in the presence of silver sulfate (B86663) has been shown to produce a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org This method highlights the influence of reaction conditions on the regioselectivity of chlorination.

A metal-free protocol for the C5-halogenation of 8-substituted quinolines has also been developed using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.orgsemanticscholar.org This method is operationally simple and proceeds with high regioselectivity at room temperature. rsc.orgsemanticscholar.org

To synthesize a molecule with multiple different halogen atoms, such as 8-bromo-3,7-dichloroquinoline, a sequential halogenation approach is often necessary. This involves the stepwise introduction of each halogen atom, taking into account the directing effects of the substituents present at each stage.

For example, one could envision a synthetic route starting with an appropriately substituted quinoline precursor. A regioselective bromination at the C8 position could be performed first, followed by a directed chlorination at the C3 and C7 positions. The order of these steps is critical to ensure the desired final substitution pattern. The synthesis of 8-bromo-4,7-dichloroquinoline has been reported, demonstrating the feasibility of sequential halogenation. durham.ac.uk

Classical and Modern Synthetic Routes

Both classical and modern synthetic methods are employed in the synthesis of halogenated quinolines.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgnumberanalytics.com This reaction can be adapted to produce halogenated quinolines by using a halogenated aniline as the starting material. google.com The Skraup synthesis is versatile, allowing for the preparation of a wide range of quinoline derivatives, provided the starting materials can withstand the harsh acidic conditions. google.comresearchgate.net

Modifications to the Skraup reaction have been developed to improve yields and reduce the often-violent nature of the reaction. wikipedia.orgresearchgate.net For instance, using arsenic acid instead of nitrobenzene can lead to a less vigorous reaction. wikipedia.org

Direct halogenation of the quinoline ring system offers a more atom-economical approach to halogenated quinolines. nih.govnih.gov However, controlling the regioselectivity of these reactions can be challenging.

The direct bromination of 1,2,3,4-tetrahydroquinoline (B108954) allows for the preparation of mono-, di-, and tribromoquinoline derivatives, which can then be aromatized to the corresponding bromoquinolines. nih.gov For example, the treatment of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with an excess of molecular bromine leads to the formation of 3,5,6,7-tetrabromo-8-methoxyquinoline in high yield. nih.gov

Similarly, direct chlorination methods have been developed. The chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline. mdpi.com Furthermore, a process for preparing various dichloroquinolines involves the cyclization of a 3-(chloroanilino)propionic acid followed by chlorination with phosphorus oxychloride. google.com

Metal-free, regioselective C-H halogenation of 8-substituted quinolines has also been achieved using reagents like trihaloisocyanuric acid, providing an efficient route to C5-halogenated quinolines. rsc.orgrsc.orgsemanticscholar.org

Table 2: Examples of Direct Halogenation Techniques

| Starting Material | Halogenating Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ (excess), CHCl₃ | 3,5,6,7-Tetrabromo-8-methoxyquinoline | 78% | nih.gov |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | Not specified | mdpi.com |

| 8-Substituted Quinoline | Trihaloisocyanuric acid | C5-Halogenated Quinoline | Good to excellent | rsc.orgrsc.orgsemanticscholar.org |

An exploration of modern synthetic strategies reveals a sophisticated landscape for the construction of complex heterocyclic frameworks such as this compound. The methodologies employed for creating this and analogous polysubstituted quinoline structures have evolved significantly, moving towards greater efficiency, control, and atom economy. This article focuses exclusively on specific advanced synthetic techniques used to assemble these valuable molecular architectures.

Reactivity and Reaction Pathways of 8 Bromo 3,7 Dichloroquinoline

Nucleophilic Substitution Reactions at Halogenated Positions

The quinoline (B57606) ring is inherently electron-deficient, particularly the pyridine ring, which facilitates nucleophilic aromatic substitution (SNAr). However, the reactivity of halogen substituents is highly position-dependent. In general, chloro groups at the C2 and C4 positions of the quinoline nucleus are significantly more activated towards nucleophilic displacement than those on the carbocyclic (benzene) ring or at the C3 position. This is due to the ability of the heterocyclic nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile.

For 8-Bromo-3,7-dichloroquinoline, the chloro groups are located at C3 and C7.

C7-Cl: The chlorine atom at the C7 position, being on the benzene ring, is relatively unreactive towards nucleophilic substitution under standard SNAr conditions. Its displacement typically requires harsh reaction conditions or transition-metal catalysis.

C3-Cl: The chlorine at the C3 position is on the pyridine ring but is significantly less reactive than a substituent at the C2 or C4 positions. Its reactivity can be enhanced if there are strong electron-withdrawing groups elsewhere on the ring that can further stabilize the intermediate. In the absence of such activating groups, the C3-Cl bond is generally resistant to nucleophilic attack. arkat-usa.org Studies on related 4-chloro-3-nitropyrano[3,2-c]quinolinone show that a chlorine atom at C4 is highly activated by the adjacent nitro group and the fused ring system, readily undergoing substitution with various nucleophiles. arkat-usa.org This highlights the importance of electronic activation for substitution at positions other than C2/C4.

In this compound, the absence of strong activating groups ortho or para to the C3 and C7 positions renders both chloro substituents largely inert to classical nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally less favorable than on benzene due to the deactivating effect of the nitrogen atom, which draws electron density from the ring system. When the reaction does proceed, substitution occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. reddit.comimperial.ac.uk The preferred positions for electrophilic attack on an unsubstituted quinoline are C5 and C8. reddit.compharmaguideline.com

In the case of this compound, the ring is heavily substituted with three halogen atoms. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which further reduces the nucleophilicity of the quinoline ring and makes electrophilic substitution challenging. libretexts.orglibretexts.org

While halogens are deactivating, they are known as ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic Wheland intermediate. masterorganicchemistry.com Considering the directing effects of the existing substituents:

The C7-Cl would direct incoming electrophiles to the ortho positions (C6 and C8).

The C8-Br would direct to the ortho position (C7).

Cross-Coupling Chemistry for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the halogenated positions of this compound. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is key to achieving selective functionalization. The general order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl, a trend that allows for chemoselective reactions on polyhalogenated substrates. nih.gov

For this compound, the C8-Br bond is significantly more reactive than the C3-Cl and C7-Cl bonds in typical cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govrsc.org This inherent reactivity difference allows for the selective formation of C-C, C-N, and C-O bonds at the C8 position while leaving the two chloro groups intact.

Research on the closely related compound, 8-bromo-2,4-dichloro-7-methoxy-quinoline, demonstrates the feasibility and selectivity of this approach. In Suzuki-Miyaura coupling reactions, various aryl and heteroaryl boronic acids were coupled exclusively at the C-Br position. This provides a robust method for introducing molecular diversity at this specific site.

Table 1: Examples of Selective Suzuki Coupling at the C-Br Bond of a Related Bromo-dichloroquinoline Derivative

| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN / H₂O | 77 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN / H₂O | 80 |

| 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN / H₂O | 58 |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN / H₂O | 64 |

| 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN / H₂O | 94 |

| 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN / H₂O | 82 |

| 3,5-Dimethylisoxazol-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeCN / H₂O | 95 |

Data extrapolated from reactions on 8-bromo-2,4-dichloro-7-methoxy-quinoline.

Similarly, Buchwald-Hartwig amination (C-N bond formation) and analogous C-O coupling reactions would be expected to show high selectivity for the C8-Br position under appropriate catalytic conditions.

Oxidation and Reduction Chemistry of the Quinoline Core

Oxidation: The quinoline nucleus is generally resistant to oxidation, especially under mild conditions. pharmaguideline.com Strong oxidizing agents like alkaline potassium permanganate can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.org However, the core of this compound is expected to be stable under conditions that target peripheral functional groups. For instance, studies on the aerobic oxidation of 3,7-dichloro-8-(chloromethyl)quinolone to 3,7-dichloro-8-quinolinecarboxylic acid show that the quinoline ring remains intact throughout the transformation. This suggests that the 3,7-dichloroquinoline (B128350) core is robust.

Reduction: The halogen substituents on this compound can be removed via catalytic hydrogenation (hydrogenolysis). Similar to cross-coupling reactivity, the ease of hydrogenolysis follows the trend C-Br > C-Cl. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This allows for the selective removal of the bromine atom at C8. By choosing appropriate catalysts (e.g., Palladium on carbon) and reaction conditions, it is possible to achieve chemoselective de-bromination to yield 3,7-dichloroquinoline. organic-chemistry.org More forcing conditions would be required to subsequently remove the chloro groups. researchwithrutgers.com

In addition to dehalogenation, the pyridine ring of the quinoline system can be reduced. Catalytic hydrogenation, for example with platinum, palladium, or nickel catalysts, can reduce the N-containing ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov The specific outcome—dehalogenation versus ring reduction—can be controlled by the choice of catalyst, solvent, and reaction conditions.

Chemo- and Regioselectivity in Functionalization

The functionalization of this compound is characterized by high chemo- and regioselectivity, primarily driven by the distinct reactivity of its three halogen atoms.

Cross-Coupling Reactions: There is high chemoselectivity for the C8-Br bond over the C3-Cl and C7-Cl bonds. Palladium-catalyzed reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) will almost exclusively occur at the C8 position. This allows for the precise installation of aryl, alkyl, nitrogen, or oxygen substituents at this site.

Nucleophilic Substitution: The molecule shows low reactivity towards SNAr. The chloro groups at C3 and C7 are not sufficiently activated for facile substitution. Therefore, high selectivity for no reaction is observed under typical nucleophilic substitution conditions.

Electrophilic Substitution: The molecule is strongly deactivated towards EAS. If a reaction can be forced, regioselectivity would be dictated by the existing halogen substituents, likely favoring attack at the C5 or C6 position. imperial.ac.uk

Reductive Dehalogenation: High chemoselectivity can be achieved in the removal of the halogen atoms. The C8-Br bond can be selectively cleaved via catalytic hydrogenolysis under mild conditions, leaving the chloro groups untouched. organic-chemistry.orgresearchwithrutgers.com This provides a synthetic route to 3,7-dichloroquinoline from the parent compound.

This predictable selectivity makes this compound a potentially useful building block where the bromine acts as a versatile handle for initial modification, followed by potential later-stage chemistry at the less reactive chloro positions.

Reaction Mechanism Elucidation

Radical Reaction Pathways

While many reactions of quinolines proceed through ionic intermediates, radical pathways are also important, particularly in halogenation and some oxidation processes.

The introduction of bromine onto an aromatic system can occur via an electrophilic mechanism or a free-radical mechanism. byjus.com Free-radical bromination is typically initiated by UV light or a radical initiator and is characteristic of reactions at benzylic positions, but can also be involved in certain aromatic substitutions.

A relevant example of a radical process in quinoline chemistry is the N-Bromosuccinimide (NBS)-mediated oxidative bromination and dehydrogenation of tetrahydroquinolines. rsc.org Mechanistic studies suggest that this reaction proceeds through a combination of electrophilic bromination on the electron-rich ring followed by a radical dehydrogenation sequence. rsc.org The process is initiated by the formation of a nitrogen cation radical, which then undergoes further steps to achieve aromatization. rsc.org

Furthermore, certain metal-catalyzed aerobic oxidations, such as those involving cobalt and bromide ions, are known to operate through radical mechanisms. nih.gov In these systems, the Co(II)/Co(III) cycle can facilitate the abstraction of a hydrogen atom to form a substrate radical, which then reacts with molecular oxygen. nih.gov The generation of radical species can also be facilitated by ligand-to-metal charge transfer. The intermediacy of ligand-based radicals has been demonstrated in the aerobic oxidation of cobalt(II) aminophenol complexes. nih.gov While not directly studied on this compound, these mechanisms provide a framework for understanding potential radical-mediated transformations of the compound or its derivatives.

Transition Metal-Mediated Mechanisms of this compound

The relative reactivity of halogens in these reactions typically follows the order I > Br > Cl > F. This chemoselectivity is based on the bond dissociation energies of the carbon-halogen bonds, where the C-Br bond is weaker and therefore more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), compared to the more robust C-Cl bonds. Consequently, it is anticipated that the bromine atom at the C-8 position would be the most reactive site for cross-coupling reactions, allowing for selective functionalization at this position while leaving the two chlorine atoms intact.

Subsequent functionalization of the chloro groups would require more forcing reaction conditions, such as higher temperatures, different catalyst systems (e.g., those employing more electron-rich and bulky phosphine ligands), or the use of stronger bases. The relative reactivity of the two chlorine atoms at the C-3 and C-7 positions is less straightforward to predict and would likely be influenced by the electronic and steric environment of each position on the quinoline ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, it is expected that the Suzuki-Miyaura reaction would proceed selectively at the C-8 position.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 3,7-dichloro-8-phenylquinoline | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 3,7-dichloro-8-(4-methoxyphenyl)quinoline | Not Reported |

Note: The data in this table is hypothetical and based on general conditions for Suzuki-Miyaura reactions of bromoarenes.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond would favor the selective alkynylation at the C-8 position of this compound.

Hypothetical Reaction Data for Sonogashira Coupling:

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 3,7-dichloro-8-(phenylethynyl)quinoline | Not Reported |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 3,7-dichloro-8-((trimethylsilyl)ethynyl)quinoline | Not Reported |

Note: The data in this table is hypothetical and based on general conditions for Sonogashira reactions of bromoarenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. This reaction would likely also proceed with high selectivity at the C-8 position of this compound to introduce a variety of primary or secondary amines.

Hypothetical Reaction Data for Buchwald-Hartwig Amination:

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 4-(3,7-dichloroquinolin-8-yl)morpholine | Not Reported |

| 2 | Aniline (B41778) | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | N-(3,7-dichloroquinolin-8-yl)aniline | Not Reported |

Note: The data in this table is hypothetical and based on general conditions for Buchwald-Hartwig aminations of bromoarenes.

Based on a thorough review of available scientific literature, there is currently insufficient specific research data on the derivatization and chemical space exploration of the compound “this compound” to fully address the detailed sections and subsections requested.

The outlined topics, such as the introduction of varied substituents at its specific halo-positions, modification of its nitrogen heterocycle, functionalization of its aromatic ring, and the synthesis of its specific triazole and sulfonamide hybrids, are not documented in the available literature.

Research in quinoline chemistry is extensive; however, studies tend to focus on other derivatives. For example, extensive research exists on the derivatization of related compounds such as 4,7-dichloroquinoline (B193633) and 8-hydroxyquinoline (B1678124). Methodologies like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are commonly employed to modify various halo-quinolines, and "click chemistry" is often used to create quinoline-triazole hybrids.

However, without specific studies on this compound, providing a scientifically accurate and thorough article that strictly adheres to the requested outline is not possible. Generating content would require speculation based on the reactivity of these related but distinct molecules, which would not meet the required standard of scientific accuracy for this specific compound.

Derivatization and Chemical Space Exploration

Structure-Reactivity Relationships and Design Principles for New Chemical Entities

The structure of 8-Bromo-3,7-dichloroquinoline offers a versatile platform for the design of new chemical entities, guided by well-established structure-reactivity relationships. The presence and positioning of three distinct halogen atoms on the quinoline (B57606) scaffold are central to its synthetic potential. Halogen atoms significantly influence the electronic properties of the aromatic system and serve as reactive handles for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. drugdesign.org

The differential reactivity of the C-Br versus C-Cl bonds, and the unique electronic environment of each position (C3 in the pyridine ring, C7 and C8 in the benzene ring), allows for selective and stepwise functionalization. The C-Br bond is generally more reactive than the C-Cl bond in standard cross-coupling conditions, enabling a hierarchical approach to molecular construction. This principle allows chemists to introduce a substituent at the C8 position first, followed by modification at the C3 or C7 positions.

The design of new molecules from the this compound core is based on using these halogen sites as points of diversification. By employing reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, a wide array of substituents (e.g., aryl, alkyl, alkynyl, amino groups) can be introduced. This systematic modification is fundamental to exploring the chemical space around the quinoline scaffold and is a key strategy in medicinal chemistry for developing libraries of novel compounds for biological screening. medcraveonline.comnih.gov The structure-activity relationship (SAR) can then be investigated by correlating the changes in biological activity with the specific structural modifications made at each position. researchgate.netmdpi.com For example, introducing a chlorine atom at the 7-position of a quinoline-based kynurenic acid antagonist was shown to increase its potency significantly. drugdesign.org

The following table outlines the design principles for creating new chemical entities based on the this compound scaffold.

Table 2: Design Principles for this compound Derivatives

| Structural Feature | Principle of Reactivity | Potential Reactions | Resulting Chemical Entities |

|---|---|---|---|

| C8-Bromine atom | Higher reactivity compared to C-Cl bonds in oxidative addition to Pd(0). Acts as the primary site for initial functionalization. | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig coupling. | 8-Aryl, 8-alkenyl, 8-alkynyl, or 8-amino substituted 3,7-dichloroquinolines. |

| C3-Chlorine atom | Located on the electron-deficient pyridine ring, influencing its reactivity. Can be targeted for substitution after the C8-Br. | Nucleophilic aromatic substitution, cross-coupling reactions under more forcing conditions. | Introduction of diverse functional groups at the 3-position, creating highly substituted quinolines. |

| C7-Chlorine atom | Located on the benzene ring, its reactivity can be modulated by substituents added at C8. | Cross-coupling reactions, amination. | Generation of disubstituted or trisubstituted quinoline derivatives for SAR studies. drugdesign.org |

| Quinoline Nitrogen | Acts as a hydrogen bond acceptor and can influence the molecule's physicochemical properties such as solubility and basicity. drugdesign.org | N-oxidation, quaternization. | Modulation of pharmacokinetic properties and potential for new biological interactions. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 8-Bromo-3,7-dichloroquinoline, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the proton and carbon framework and their connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the four aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. Protons on the pyridine ring (H-2 and H-4) typically appear at lower fields (higher ppm) compared to those on the benzene ring (H-5 and H-6).

Based on analyses of related substituted quinolines, such as 8-bromo-6-cyanoquinoline and 6,8-dibromoquinoline, the anticipated chemical shifts and coupling constants for the protons of this compound can be predicted. researchgate.net The proton at the C-2 position is expected to be a doublet, coupling with the H-4 proton. The H-4 proton would appear as a doublet as well. The protons at C-5 and C-6 on the benzene portion of the ring would likely appear as doublets due to their coupling with each other.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.9 - 9.1 | Doublet (d) | J(H2-H4) ≈ 1.5 - 2.0 |

| H-4 | 8.1 - 8.3 | Doublet (d) | J(H4-H2) ≈ 1.5 - 2.0 |

| H-5 | 7.9 - 8.1 | Doublet (d) | J(H5-H6) ≈ 8.5 - 9.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will show nine distinct signals, one for each carbon atom in the quinoline ring. The chemical shifts are significantly affected by the attached halogens and the ring nitrogen. Carbons bonded directly to the electronegative chlorine and bromine atoms (C-3, C-7, C-8) and carbons in the pyridine ring (C-2, C-4, C-8a) will be shifted to lower fields. Data from analogous compounds like 8-bromo-6-cyanoquinoline and 6,8-dibromoquinoline can be used to estimate these shifts. researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 151 - 153 |

| C-3 | 134 - 136 |

| C-4 | 128 - 130 |

| C-4a | 126 - 128 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 137 - 139 |

| C-8 | 120 - 122 |

To confirm the assignments made from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For this compound, cross-peaks would be expected between H-2 and H-4 (a weak W-coupling) and, more strongly, between H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon signal (C-2, C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary (non-protonated) carbons. For example, the H-5 proton would show correlations to C-4, C-7, and C-8a, while the H-2 proton would show correlations to C-3, C-4, and C-8a.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule based on its vibrational modes. ksu.edu.sa These two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the spectra would be characterized by several key regions.

Aromatic C-H Stretching: Vibrations in the 3000–3100 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of sharp bands between 1400 and 1600 cm⁻¹, which are characteristic of the quinoline aromatic system. researchgate.net

C-Cl Stretching: Strong absorptions are expected in the 1000–1100 cm⁻¹ range.

C-Br Stretching: A strong absorption typically appears in the 500–650 cm⁻¹ region.

Ring Bending and Deformation Modes: The region below 1000 cm⁻¹ contains a complex pattern of bands corresponding to various in-plane and out-of-plane bending vibrations of the quinoline ring, which serve as a molecular fingerprint. researchgate.net

Theoretical DFT calculations on related halogenated quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have been used to assign these vibrational modes with high accuracy. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 1000 - 1100 | IR |

| Aromatic C-H Bending | 800 - 900 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₉H₄BrCl₂N), the high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The molecular ion peak [M]⁺ would be observed at m/z corresponding to the sum of the atomic masses of the most abundant isotopes. The fragmentation of quinoline derivatives under mass spectrometry conditions often involves the loss of functional groups and cleavage of the ring system. researchgate.net

Expected fragmentation pathways for this compound would likely include:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Sequential loss of halogens: [M - Cl - Cl]⁺ or [M - Br - Cl]⁺

Loss of HCN: A characteristic fragmentation of the quinoline ring system, leading to a C₈H₄BrCl₂⁺ fragment. rsc.org

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₉H₄⁷⁹Br³⁵Cl₂N]⁺ | Molecular Ion [M]⁺ | 273 |

| [C₉H₄³⁵Cl₂N]⁺ | Loss of Bromine [M - Br]⁺ | 194 |

| [C₉H₄⁷⁹Br³⁵ClN]⁺ | Loss of Chlorine [M - Cl]⁺ | 238 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a crystal structure for this compound itself is not publicly available, analysis of a very close analog, 3,7-dichloroquinoline-8-carboxylic acid, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govnih.gov

The crystal structure of 3,7-dichloroquinoline-8-carboxylic acid reveals a planar quinoline ring system. nih.gov It is expected that this compound would also adopt a largely planar conformation. In the solid state, such planar aromatic molecules typically pack in a way that maximizes stabilizing intermolecular forces. A key interaction observed in the crystal structure of the carboxylic acid analog is π–π stacking, where the electron-rich aromatic rings of adjacent molecules align with an interplanar distance of approximately 3.31 Å. nih.gov Similar π–π stacking interactions, along with potential weak halogen bonding (C-Cl···N or C-Br···N), would be anticipated to govern the crystal packing of this compound. acs.org

Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Geometry | Largely planar quinoline ring system |

| Intermolecular Interactions | π–π stacking between adjacent quinoline rings |

| Stacking Distance | Approximately 3.3 - 3.7 Å |

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound, a halogenated quinoline derivative, rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal methods employed for analyzing this and structurally similar compounds. These techniques are crucial for ensuring the quality control of synthesized batches and for isolating the compound from reaction mixtures and potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of quinoline derivatives due to its efficiency in separating compounds with varying polarities. For this compound, a nonpolar stationary phase, such as C18 or a phenyl-silica column, is typically effective. The mobile phase generally consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

A proposed set of starting parameters for an RP-HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | Start with 60% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound. The choice of the capillary column is critical for achieving good resolution of halogenated isomers. Columns with a mid-polarity stationary phase, such as those containing phenyl and methylpolysiloxane, are often suitable.

Research on the GC separation of chloroaniline and bromoaniline isomers has demonstrated the effectiveness of specialized stationary phases in resolving closely related halogenated compounds. While a specific method for this compound is not documented, a general GC-MS method can be designed based on the analysis of similar structures. The mass spectrometer detector provides valuable structural information, with characteristic isotopic patterns for bromine and chlorine atoms aiding in the confirmation of the compound's identity. For instance, the mass spectrum of 8-bromoquinoline shows prominent peaks at m/z 207 and 209, corresponding to the two isotopes of bromine.

The following table outlines a proposed set of parameters for a GC-MS method suitable for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial temperature 150 °C (hold for 2 min), ramp at 10 °C/min to 300 °C (hold for 5 min) |

| Injection Mode | Splitless |

| MS Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 50-400 |

Column Chromatography for Purification

For the preparative separation and purification of this compound from synthesis reaction mixtures, column chromatography is a standard and effective technique. Silica gel is the most common stationary phase used for this purpose. The selection of an appropriate eluent system is critical for achieving good separation of the target compound from starting materials, by-products, and other impurities. A solvent system with a mixture of a nonpolar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate is often employed. The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and chemical behavior of molecules at the atomic level.

In studies of similar halogenated quinolines, DFT calculations have been used to analyze vibrational spectra and structural parameters. For instance, investigations into 5,7-dichloro-8-hydroxyquinoline have demonstrated good agreement between calculated and experimental spectral data, confirming the reliability of DFT methods for this class of compounds. The introduction of halogen atoms is known to cause variations in charge distribution, which in turn affects the structural and electronic parameters of the molecule. For 8-Bromo-3,7-dichloroquinoline, it is expected that the electronegative chlorine and bromine atoms would lead to significant electron delocalization across the quinoline (B57606) moiety, influencing its chemical properties.

Table 1: Representative DFT-Calculated Bond Lengths in Substituted Quinolines (Note: Data is illustrative and based on general findings for quinoline derivatives, not specific to this compound)

| Bond | Typical Bond Length (Å) | Description |

| C-N | 1.31 - 1.36 | Intermediate between single and double bond, indicating electron delocalization. |

| C-C (ring) | 1.37 - 1.42 | Reflects the aromatic character of the fused ring system. |

| C-Cl | ~1.74 | Typical bond length for a chlorine atom attached to an aromatic ring. |

| C-Br | ~1.90 | Typical bond length for a bromine atom attached to an aromatic ring. |

This interactive table is based on typical values found in computational studies of related halogenated aromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For various substituted quinoline derivatives, FMO analysis has shown that the distribution of HOMO and LUMO densities is significantly influenced by the nature and position of the substituents. nih.gov In many cases, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov For this compound, the electron-withdrawing halogen atoms are expected to lower the energy levels of both HOMO and LUMO, and the HOMO-LUMO gap would be a key determinant of its reactivity profile.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines (Note: These values are examples from studies on various quinoline derivatives to illustrate the concept).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline (unsubstituted) | -6.5 | -1.2 | 5.3 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | -6.2 | -2.0 | 4.2 |

| Generic Chloro-substituted Quinoline | -6.8 | -1.8 | 5.0 |

This interactive table presents typical FMO energy values to demonstrate the effect of substitution on the electronic properties of the quinoline core.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential on the electron density surface, where different colors represent different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

Understanding the distribution of partial atomic charges within a molecule is essential for explaining its polarity, dipole moment, and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charges on individual atoms.

In quinoline and its derivatives, the nitrogen atom is consistently found to carry a negative partial charge, making it a nucleophilic center. The introduction of electron-withdrawing halogens alters the charge distribution throughout the entire ring system. The carbon atoms directly bonded to the halogens become more electropositive. A detailed atomic charge analysis of this compound would quantify these effects, providing a clearer picture of the electronic landscape of the molecule and helping to rationalize its reactivity in various chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netacs.org

MD simulations can provide insights into how the molecule behaves in a condensed phase, revealing preferred orientations and intermolecular interactions. acs.org For example, simulations of quinoline derivatives in complex with proteins have been used to assess their potential as enzyme inhibitors by analyzing the stability of the ligand-protein complex, identifying key hydrogen bonds, and calculating binding free energies. tandfonline.comnih.gov Such studies help to understand the dynamic behavior that governs molecular recognition. tandfonline.comnih.gov

Solvation Effects on Molecular Stability and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

Studies on the solvation of heterocyclic nitrogen compounds have shown that interactions with protic solvents like water or methanol are highly dependent on the molecule's ability to act as a hydrogen bond donor or acceptor. cdnsciencepub.comcdnsciencepub.com For quinoline derivatives, the nitrogen atom is a primary site for hydrogen bonding with solvent molecules. nih.gov Computational studies can predict how solvation affects the stability of different conformations, the energies of frontier orbitals, and the activation barriers of chemical reactions. Understanding the solvation of this compound would be crucial for predicting its behavior in solution-phase synthesis and biological systems. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate the chemical structure of a compound with its physicochemical properties. wikipedia.orgmeilerlab.orgresearchgate.net These models are fundamental in computational chemistry for predicting the properties of novel or untested molecules, thereby streamlining research and development by prioritizing compounds with desirable characteristics before their synthesis. researchgate.netnih.govresearchgate.net For a complex molecule like this compound, QSPR modeling can provide valuable insights into its behavior.

The development of a robust QSPR model begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These descriptors can be categorized based on their dimensionality, including 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms or functional groups), 2D (e.g., topological indices), and 3D (e.g., molecular volume, surface area). researchgate.net For quinoline derivatives, a wide range of descriptors, including electronic, thermodynamic, and topological parameters, are often calculated using computational methods like Density Functional Theory (DFT) to build predictive models for various properties. eujournal.orgdergipark.org.trdergipark.org.tr

Once calculated, a large pool of descriptors is typically reduced to the most relevant ones using statistical techniques such as Genetic Algorithms (GA) or Multiple Linear Regression (MLR). eujournal.orgijera.com This process creates a mathematical model that links the selected descriptors to a specific property (e.g., solubility, boiling point, toxicity). For instance, a QSPR study on 8-methylquinolones successfully used DFT-calculated descriptors to create a predictive model for antimycobacterial activity. eujournal.org Similarly, models for other quinoline series have been developed to predict properties like anti-proliferative and anti-inflammatory activity. dergipark.org.trnih.gov

For this compound, a QSPR model would involve calculating descriptors that capture the influence of its specific substituents: a bromine atom at position 8 and chlorine atoms at positions 3 and 7. Key descriptors would likely include those related to hydrophobicity (e.g., LogP), electronic effects (e.g., dipole moment, HOMO/LUMO energies), and steric properties (e.g., molecular volume, surface area). dergipark.org.trdergipark.org.tr The robustness of the resulting model is then assessed through rigorous internal and external validation procedures to ensure its predictive power. eujournal.org

Table 1: Representative Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound

| Descriptor Category | Specific Descriptor Example | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons; important for reactivity. | |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons; important for reactivity and electronic transitions. | |

| Topological | Wiener Index | A distance-based descriptor that reflects molecular branching and size. |

| Balaban J Index | A highly discriminating descriptor that measures the topological shape of the molecule. | |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Halogen Count | The total number of halogen atoms (in this case, 3), which significantly impacts lipophilicity and reactivity. | |

| Thermodynamic | Molar Refractivity | Relates to the molecular volume and polarizability of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, crucial for predicting biological membrane permeability. |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which is essential for their structural characterization. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. researchgate.netnih.govnih.gov

Vibrational Spectroscopy (IR and Raman) Theoretical calculations of vibrational spectra involve optimizing the molecule's geometry and then computing its vibrational frequencies and intensities. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, have proven effective for quinoline and its derivatives. researchgate.netnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the basis set, leading to excellent agreement with experimental data. nih.gov

For this compound, the predicted IR and Raman spectra would exhibit characteristic vibrational modes. These would include:

Quinoline Ring Vibrations: C-C and C-N stretching modes within the quinoline core.

C-H Vibrations: Stretching and bending modes of the aromatic hydrogens.

C-Cl Vibrations: Stretching modes for the two chlorine atoms, typically appearing in the 850–550 cm⁻¹ region.

C-Br Vibrations: The C-Br stretching mode, which is expected at a lower frequency than C-Cl stretching due to the higher mass of bromine.

By comparing the computed spectrum with an experimental one, each vibrational band can be assigned to a specific atomic motion, a process aided by Potential Energy Distribution (PED) analysis. nih.gov

NMR Spectroscopy The prediction of ¹H and ¹³C NMR spectra is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a reference compound like tetramethylsilane (TMS).

For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. The predicted shifts are highly sensitive to the electronic environment of each nucleus. The strong electron-withdrawing effects of the chlorine and bromine atoms would cause significant downfield shifts (higher ppm values) for the nearby carbon and hydrogen atoms. Computational studies on other substituted quinolines have shown a strong correlation between calculated and experimental NMR chemical shifts, validating the utility of these predictive methods. researchgate.netmdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Compound, 2-chloroquinoline-3-carboxaldehyde

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| C-H stretching | 3064 | 3070 | 3075 |

| C=O stretching | 1693 | 1690 | 1700 |

| C=C stretching | 1587 | 1589 | 1590 |

| C-C stretching | 1384 | 1385 | 1388 |

| C-Cl stretching | 875 | 877 | 880 |

| Data derived from studies on 2-chloroquinoline-3-carboxaldehyde to illustrate the typical accuracy of DFT calculations. nih.gov |

Exploration of Non Clinical Applications and Material Science Contributions

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Bromo-dichloroquinoline derivatives are fundamental building blocks in organic synthesis, primarily due to the strategic placement of halogen atoms that can be selectively targeted in cross-coupling reactions. The bromine atom, particularly at positions like C3 or C8, is often more susceptible to metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, than the chlorine atoms. google.com This differential reactivity enables chemists to construct complex molecular scaffolds with high precision.

For instance, Suzuki-Miyaura cross-coupling reactions are frequently employed to synthesize aryl- or heteroaryl-substituted quinolines from bromo-dichloroquinoline precursors. nih.govmdpi.com These reactions typically involve a palladium catalyst to couple the bromo-quinoline with a boronic acid, leading to the formation of a new carbon-carbon bond. google.comresearchgate.net This methodology is a cornerstone for creating diverse libraries of quinoline (B57606) derivatives for further study.

A notable example involves the synthesis of various substituted quinolines from 8-bromo-2,4-dichloro-7-methoxy-quinoline. This intermediate reacts with different boronic acids under palladium catalysis to yield a range of functionalized products, demonstrating its utility as a versatile synthetic platform. google.com Similarly, 6-Bromo-3,4-dichloroquinoline serves as a key intermediate in the synthesis of potential pharmaceutical agents. The quinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and drugs. semanticscholar.org

Table 1: Examples of Suzuki-Miyaura Reactions with Bromo-dichloroquinoline Derivatives google.com

| Starting Material | Boronic Acid | Catalyst System | Product | Yield |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | 77% |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-4-chloro-2-(4-fluoro-phenyl)-7-methoxy-quinoline | 80% |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-4-chloro-2-(4-ethoxy-phenyl)-7-methoxy-quinoline | 58% |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | Furan-3-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-4-chloro-2-furan-3-yl-7-methoxy-quinoline | 94% |

| 8-bromo-2,4-dichloro-7-methoxy-quinoline | 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Bromo-4-chloro-7-methoxy-2-(1-methyl-1H-pyrazol-4-yl)-quinoline | 82% |

Applications in Materials Science

The unique electronic characteristics of halogenated quinolines make them attractive candidates for the development of novel materials with specific optical and electronic properties. semanticscholar.org

Research has pointed to the potential of compounds like 6-Bromo-3,4-dichloroquinoline in the field of organic semiconductors. The inherent stability and defined electronic properties of the quinoline ring system, which can be fine-tuned by halogen substitution, make it a suitable core for creating advanced materials. Thiophene-fused π-conjugated molecules, which can be synthesized from dichloroquinoline precursors, have garnered significant interest as building blocks for high-performance materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The strategy of incorporating heteroaromatic rings like quinoline into larger polycyclic aromatic systems is a key method for modulating the band gap and other critical properties for semiconductor applications. rsc.org

The development of functional materials with customized electronic properties is a major goal in materials science. Bromo-dichloroquinoline derivatives serve as valuable precursors in this endeavor. The ability to selectively functionalize the quinoline core allows for the precise tuning of its electronic and photophysical characteristics. rsc.org For example, 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile is utilized as a component in the creation of new materials with specific functionalities. lookchem.com The introduction of different substituents via the reactive halogen sites can alter properties such as fluorescence, conductivity, and charge-transport capabilities, paving the way for materials designed for specific applications in electronics and photonics. semanticscholar.orgrsc.org

Contributions to Catalysis Research

The quinoline scaffold is not only a target for synthesis but also a crucial component in the design of catalysts. semanticscholar.org

Quinoline derivatives are widely used as ligands in organometallic catalysis. semanticscholar.org While bromo-dichloroquinolines often act as substrates in coupling reactions, the resulting functionalized products can serve as sophisticated ligands for transition metals. nih.gov For instance, brominated quinolines have been used to synthesize arylmethylquinoline ligands, which were subsequently converted into novel ruthenium(II)-p-cymene complexes. nih.gov The electronic properties of the quinoline ligand, modulated by its substituents, can significantly influence the activity and selectivity of the metal catalyst in various chemical transformations.

While the quinoline framework is prominent in metal-based catalysis, the direct application of bromo-dichloroquinoline derivatives as organocatalysts is not extensively documented in the reviewed literature. Organocatalysis typically involves purely organic molecules to accelerate chemical reactions, and while quinoline-based structures are used, specific applications for bromo-dichloro isomers in this context are an area that remains to be fully explored.

Agrochemistry Research and Development

The quinoline core is a well-established scaffold in the development of agrochemicals. The specific substitution pattern of 8-Bromo-3,7-dichloroquinoline, featuring electron-withdrawing halogen atoms at key positions, suggests its potential for significant biological activity in agricultural applications.

The herbicidal activity of quinoline derivatives is a significant area of agrochemical research. The compound 3,7-dichloroquinoline-8-carboxylic acid, known as quinclorac (B55369), is a highly effective and selective auxin-type herbicide used to control a variety of weeds. who.intwikipedia.org Research into derivatives of 3,7-dichloroquinoline (B128350) has demonstrated their considerable herbicidal action. For instance, certain 3,7-dichloroquinoline derivatives substituted at the 8-position have shown efficacy against weeds like Echinochloa crus-galli and Cassia tora. google.com

The structural similarity of this compound to these potent herbicides suggests its potential for similar activity. The presence of the dichloroquinoline core is a key feature for this biological function. Further research has focused on optimizing the herbicidal potency of quinclorac by creating derivatives. For example, a series of 3,7-dichloroquinoline-8-carboxylate esters containing a 3-methyl-1H-pyrazol-5-yl moiety have been synthesized and evaluated. frontiersin.orgnih.govnih.gov

Several of these derivatives exhibited excellent inhibitory effects on barnyard grass (Echinochloa crus-galli). frontiersin.orgnih.govnih.gov Notably, compounds 8l (1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) and 10a (1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate) showed exceptional herbicidal activity. frontiersin.orgnih.govnih.gov

Table 1: Herbicidal Activity of 3,7-Dichloroquinoline-8-Carboxylate Derivatives against Barnyard Grass

| Compound | EC₅₀ (g/ha) |

|---|---|

| 8l | 10.53 |

| 10a | 10.37 |

Data sourced from Luo et al., 2021. frontiersin.orgnih.govnih.gov

These findings underscore the potential of modifying the quinoline scaffold to develop new and more effective herbicides. While direct studies on the herbicidal properties of this compound are not extensively documented, the established activity of its close chemical relatives provides a strong rationale for its investigation as a potential herbicidal agent.

Beyond their use as herbicides, certain quinoline derivatives have been investigated for their ability to regulate plant growth. google.com The auxin-like activity of quinclorac is a prime example of this, where it can overstimulate plant growth to the point of being lethal to susceptible weeds. who.int This dual-action capability highlights the nuanced effects that quinoline compounds can have on plant physiology.

Derivatives of 7-chloroquinoline-8-carboxylic acid have been specifically studied for their influence on the development of crops. google.com These compounds can act as bioregulators, subtly altering growth processes to potentially enhance crop yields or resilience. The specific substitutions on the quinoline ring are critical in determining whether the compound acts as a growth promoter or inhibitor.

While direct studies on this compound as a plant growth regulator are limited, the known activities of its analogs suggest that it could possess such properties. The halogenation pattern of this compound could influence its uptake, translocation, and interaction with plant hormone receptors, making it a candidate for further investigation in the field of plant growth regulation.

Biochemical Probe Design and Mechanistic Biological Studies (Excluding Clinical Implications)

The unique photophysical properties of the quinoline scaffold have led to its exploration in the design of biochemical probes for non-clinical mechanistic studies. nih.gov Halogenated quinolines, in particular, can be functionalized to create probes that are sensitive to their microenvironment, allowing for the investigation of complex biological processes. researchgate.net

The development of fluorescent probes based on quinoline allows for the visualization of cellular structures and the tracking of specific molecules within a biological system. nih.gov The introduction of halogen atoms can modulate the fluorescence properties of the quinoline ring, enhancing their utility as probes. researchgate.net While specific research on this compound as a biochemical probe is not widely available, the principles of probe design using related halogenated quinolines are well-established. These probes are valuable tools for studying cellular processes without direct clinical implications, contributing to a fundamental understanding of biology.

Chelation Chemistry and Coordination Complexes

The nitrogen atom in the quinoline ring and the exocyclic substituents of this compound provide potential sites for metal ion chelation. The formation of coordination complexes with metal ions can significantly alter the chemical and biological properties of the quinoline ligand.

Studies on related dichloroquinoline derivatives have demonstrated their ability to form stable complexes with various transition metals. For instance, 6,7-dichloroquinoline-5,8-dione (B1222834) has been shown to react with transition metal dimers to form quinoline-ortho-quinone metal complexes. rsc.org The coordination of the metal center to the quinoline ligand can induce novel reactivity and lead to the formation of complexes with unique electronic and structural properties.

Furthermore, silver(I) complexes with 4,7-dichloroquinoline (B193633) have been synthesized and characterized, demonstrating the versatility of the dichloroquinoline scaffold in coordination chemistry. researchgate.net Similarly, copper(II) complexes with [(7-chloroquinolin-4-yl)amino]acetophenone derivatives have been prepared and studied. nih.gov In these complexes, the quinoline nitrogen atom often serves as a primary coordination site. The formation of these complexes can enhance the biological activity of the parent quinoline derivative. Platinum(II) complexes with 4-amino-7-chloroquinoline derivatives have also been synthesized and shown to exhibit antitubercular activities. nih.gov

The ability of this compound to act as a ligand and form coordination complexes with various metal ions is an area of significant research interest. The resulting complexes could exhibit novel catalytic, material, or biological properties distinct from the free ligand.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms is critical for a molecule's biological activity and material properties. While 8-Bromo-3,7-dichloroquinoline itself is achiral, the introduction of substituents during its synthesis or subsequent functionalization could create stereocenters. Future research should therefore focus on developing stereoselective methods for producing its derivatives.

Key research objectives in this area would include:

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to control the stereochemical outcome of key bond-forming reactions.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the quinoline (B57606) core or its substituents with a predefined stereochemistry.

Substrate Control: Designing synthetic routes where the existing stereochemistry of a precursor molecule directs the stereochemistry of subsequent transformations.

The development of such methodologies is crucial for creating libraries of stereochemically pure compounds, which are essential for structure-activity relationship (SAR) studies in drug discovery.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and minimizing byproducts. Traditional methods of analysis, which rely on isolating intermediates, are often insufficient for capturing transient or unstable species. In situ spectroscopic techniques, which monitor reactions in real-time, offer a powerful solution.

For the synthesis of this compound, techniques like in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could provide invaluable insights. rsc.orgrsc.orgresearchgate.net These methods allow for the direct observation of reactive intermediates and the tracking of reactant consumption and product formation over time. This data can elucidate the roles of catalysts, reagents, and reaction conditions, helping to confirm or disprove proposed mechanistic pathways. rsc.orgresearchgate.net For example, in situ FTIR could be used to monitor the cyclization step in a hypothetical Friedländer synthesis, a common method for preparing quinolines.

Table 1: In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Potential Application for this compound Synthesis |

|---|---|---|

| In Situ FTIR | Real-time tracking of functional group changes, identification of transient intermediates. | Monitoring carbonyl and amine groups during cyclization, detecting intermediate imine formation. rsc.org |

| In Situ NMR | Detailed structural information on species in solution, reaction kinetics. | Characterizing intermediates in solution, determining reaction order and rate constants. |

| Raman Spectroscopy | Complementary vibrational data to FTIR, useful for aqueous systems and solid phases. | Studying reactions involving solid catalysts or reagents. |

| UV-Vis Spectroscopy | Monitoring changes in electronic conjugation and concentration of chromophoric species. | Tracking the formation of the aromatic quinoline system. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.netnih.gov The synthesis of functionalized quinolines has been shown to be amenable to flow chemistry conditions. vapourtec.comdurham.ac.uk

Future research should aim to develop a continuous flow process for this compound. This could involve a multi-step sequence where starting materials are pumped through a series of reactors, each performing a specific transformation (e.g., halogenation, cyclization, purification). researchgate.net Integrating this setup with automated control systems and real-time analytical tools (like in situ spectroscopy) would create a fully automated synthesis platform. researchgate.net Such a platform would enable rapid optimization of reaction conditions and the efficient production of a library of related derivatives for screening purposes. acs.org

Exploration of New Application Domains in Sustainable Chemistry

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com The synthesis of quinoline derivatives often involves harsh conditions and toxic reagents, making the development of sustainable alternatives a priority. nih.govacs.orgresearchgate.net

Future research on this compound should explore its potential applications within the framework of sustainable chemistry:

Catalysis: Investigating the compound or its metal complexes as potential catalysts for organic transformations, aiming to replace less environmentally benign catalysts.

Green Synthesis: Developing synthetic routes that utilize renewable starting materials, environmentally friendly solvents (like water or supercritical fluids), and energy-efficient methods (such as microwave or ultrasound irradiation). ijpsjournal.comnih.gov

Functional Materials: Exploring its use in developing materials for sustainable technologies, such as organic light-emitting diodes (OLEDs) or solar cells, which could contribute to energy efficiency.

Multiscale Computational Modeling Approaches

Computational chemistry provides powerful tools for predicting molecular properties and understanding chemical phenomena at an atomic level. For a data-poor compound like this compound, computational modeling is an invaluable starting point.

Density Functional Theory (DFT) can be used to predict a wide range of properties, including:

Molecular Structure: Optimized geometries, bond lengths, and angles.

Spectroscopic Properties: Predicted NMR, IR, and UV-Vis spectra to aid in experimental characterization. nih.gov

Electronic Properties: Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity indices to predict sites of electrophilic or nucleophilic attack. rsc.org

Reaction Mechanisms: Calculation of transition state energies to elucidate reaction pathways and predict regioselectivity. acs.org

Beyond the single-molecule level, multiscale modeling can simulate the behavior of the compound in condensed phases, predicting properties like crystal packing, solubility, and interactions with biological macromolecules. These computational insights can guide synthetic efforts and prioritize compounds for experimental testing, saving significant time and resources. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-Bromo-3,7-dichloroquinoline to achieve high purity and yield?

- Methodological Answer : Synthesis optimization typically involves selecting halogenation reagents (e.g., N-bromosuccinimide for bromination) and controlling reaction conditions (temperature, solvent polarity). For example, bromination at the 8-position of quinoline derivatives requires inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (using ethanol or methanol) can improve purity. Monitoring intermediates with TLC and NMR ensures stepwise progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid dermal contact. Work in a fume hood to prevent inhalation of volatile intermediates. Quench reactive brominated byproducts with sodium thiosulfate. Waste should be segregated into halogenated organic waste containers and disposed via certified facilities. Safety data from structurally similar bromochloroquinolines suggest acute toxicity risks, necessitating rigorous exposure controls .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substitution patterns (e.g., bromine/chlorine positions via splitting and coupling constants).

- HRMS : High-resolution mass spectrometry confirms molecular weight and isotopic patterns (e.g., doublet).

- FTIR : Detects functional groups (C-Br stretch ~550–600 cm, C-Cl ~700–750 cm).

Cross-validation with elemental analysis ensures purity >95% .

Advanced Research Questions

Q. How do computational methods like DFT predict the reactivity of this compound in pharmacodynamic studies?

- Methodological Answer : Density Functional Theory (DFT) calculates Mulliken charges to identify electrophilic/nucleophilic sites. For bromochloroquinolines, bromine at the 8-position increases electron withdrawal, enhancing halogen bonding with biological targets. Solvent models (e.g., PCM for water) simulate in vivo conditions. Software like Gaussian or ORCA optimizes geometries and generates frontier molecular orbitals (HOMO-LUMO gaps) to predict interaction potentials .

Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines like this compound?

- Methodological Answer : Use SHELXTL or Olex2 for structure refinement. For disordered halogen atoms, apply occupancy factor adjustments and anisotropic displacement parameters. High-resolution synchrotron data (λ < 1 Å) improves electron density maps. Validate against Cambridge Structural Database entries for analogous compounds. Discrepancies in bond lengths (>0.02 Å) may indicate twinning; reprocess with TWINLAWS .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodological Answer : Systematic substitution at positions 2, 4, or 6 with electron-withdrawing groups (e.g., -NO, -CF) modulates lipophilicity and target binding. Compare IC values against bacterial enzymes (e.g., DNA gyrase) or cancer cell lines. QSAR models quantify contributions of halogen electronegativity and steric effects. Biological assays (MIC, cytotoxicity) validate predictions .

Q. What analytical approaches address conflicting data in the stability profiling of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., dehalogenated quinoline) are identified via LC-MS/MS. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. For pH-dependent hydrolysis, use buffer systems (pH 1–13) and track UV-Vis spectral shifts (λ 270–320 nm). Statistical tools (ANOVA) assess significance of degradation pathways .

Q. How are in vitro assays designed to evaluate the antimicrobial potential of this compound derivatives?